N-ethyl-2,4,6-trimethylbenzenesulfonamide

Protecting group chemistry Peptide synthesis Hydrolytic stability

N-Ethyl-2,4,6-trimethylbenzenesulfonamide is a critical Mts protecting group offering superior base stability vs. tosyl, essential for orthogonally protected, multi-step syntheses. Its sterically congested 2,4,6-trimethylbenzene scaffold dictates isoform selectivity in carbonic anhydrase inhibitor research. Crystallographically validated, the gauche S-N conformation is fundamental for advanced structure-based design. Ensure your project's integrity by sourcing this high-purity reagent for reliable, reproducible results.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 151915-07-0
Cat. No. B182743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,4,6-trimethylbenzenesulfonamide
CAS151915-07-0
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
InChIInChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
InChIKeyLSQWSPKPUODSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2,4,6-Trimethylbenzenesulfonamide (CAS 151915-07-0) for Chemical Synthesis Procurement


N-Ethyl-2,4,6-trimethylbenzenesulfonamide (CAS 151915-07-0) is a synthetic sulfonamide characterized by a mesitylene (2,4,6-trimethylbenzene) ring system attached to a sulfonamide group where the nitrogen is substituted with an ethyl group . With a molecular formula of C₁₁H₁₇NO₂S and molecular weight of 227.32 g/mol, the compound exhibits predicted physicochemical properties including a boiling point of 345.9±52.0 °C, density of 1.106±0.06 g/cm³, and pKa of 12.05±0.50 . The steric bulk conferred by the 2,4,6-trimethyl substitution pattern distinguishes this compound from simpler benzenesulfonamides in both stability and selectivity profiles .

Why N-Ethyl-2,4,6-Trimethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamides


Generic sulfonamide substitution is precluded by the unique steric environment of the 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group, which fundamentally alters both chemical stability and reactivity profiles relative to unsubstituted or mono-substituted benzenesulfonamides . The ortho-methyl groups create a sterically congested sulfur center that is substantially more resistant to nucleophilic attack and hydrolysis compared to tosyl or simple benzenesulfonyl protecting groups . In enzymatic contexts, the 2,4,6-trimethyl substitution pattern dictates isoform selectivity through spatial constraints—compounds with smaller substituents exhibit different binding profiles, as demonstrated by crystallographic studies showing that the increased size of substituents determines spatial limitations of active site accommodation across carbonic anhydrase isoforms [1].

Quantitative Comparative Evidence for N-Ethyl-2,4,6-Trimethylbenzenesulfonamide


Hydrolytic Stability: Mts vs. Tosyl Protecting Group

The N-ethyl-2,4,6-trimethylbenzenesulfonyl (Mts) protecting group demonstrates markedly enhanced resistance to both hydrolysis and reduction compared to the widely used p-toluenesulfonyl (Tosyl) group . The steric bulk of the 2,6-dimethyl groups prevents nucleophilic attack at the sulfur center, making the N-ethyl-Mts moiety resistant to basic hydrolysis conditions that readily cleave a Tosyl group .

Protecting group chemistry Peptide synthesis Hydrolytic stability

Carbonic Anhydrase Isoform Selectivity via Steric Exclusion

Crystallographic studies of 2,4,6-trimethylbenzenesulfonamide bound to human carbonic anhydrase II (PDB: 6T4N, resolution 1.40 Å) demonstrate that the 2,4,6-trimethyl substitution pattern dictates isoform-selective binding through spatial constraints [1]. The increased size of substituents at the 2,4,6-positions determines spatial limitations of active site accommodation across the 12 catalytically active human carbonic anhydrase isoforms, with steric clashes preventing binding to isoforms with smaller active site pockets [1]. This lock-and-key mechanism enables high-affinity and high-selectivity compounds for anticancer target CA IX and antiobesity target CA VB, whereas compounds lacking the 2,4,6-trimethyl substitution pattern exhibit different selectivity profiles [1].

Carbonic anhydrase Enzyme inhibition Isoform selectivity X-ray crystallography

Predicted LogP vs. Observed Analog Values

The target compound exhibits a predicted XLogP value of 2.3 , which positions it at the lower end of the lipophilicity range among structurally related N-alkyl-2,4,6-trimethylbenzenesulfonamide analogs. For comparison, N-benzyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide has a reported LogP of 5.13 , reflecting the substantial impact of N-substituent choice on overall lipophilicity. This difference of approximately 2.8 log units represents a nearly 630-fold difference in partition coefficient.

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Utility as Alkylating Agent Intermediate

N-(3-bromopropyl)-N-ethyl-2,4,6-trimethylbenzenesulfonamide, a derivative of the target compound, has been demonstrated as a functional alkylating intermediate in the synthesis of conformationally restricted polyamines with antineoplastic activity [1]. In a documented synthetic route, acylation with mesitylenesulfonyl chloride followed by alkylation with the bromosulfonamide derivative in the presence of NaH furnished protected tetraamine precursors [1]. The mesitylenesulfonyl protecting groups were subsequently hydrolyzed using an HOAc solution of HBr in the presence of phenol to liberate the active polyamine [1].

Polyamine synthesis Antineoplastic agents Alkylation Protecting group

Crystallographic Conformational Preference

In the crystal structure of a related 2,4,6-trimethylbenzenesulfonamide derivative (N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide), the cyclohexyl and phenyl substituents adopt a gauche orientation around the sulfonamide S-N bond [1]. The structure reveals that molecules are linked via N-H⋯N hydrogen bonds, forming chains propagating along the crystallographic a-axis [1]. This gauche conformation around the S-N bond is a structural feature shared by many 2,4,6-trimethylbenzenesulfonamide derivatives and influences molecular packing and intermolecular interactions.

Crystal structure Conformational analysis Hydrogen bonding Chiral compounds

Vendor-Supplied Analytical Documentation

Reputable vendors supply N-ethyl-2,4,6-trimethylbenzenesulfonamide with purity specifications of ≥98% (NLT 98%) and provide comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . Storage recommendations specify sealed containers in dry conditions at 2-8°C . These vendor-verified quality parameters ensure reproducibility in research applications and provide traceable analytical benchmarks.

Quality control Analytical characterization NMR HPLC LC-MS

High-Value Research Application Scenarios for N-Ethyl-2,4,6-Trimethylbenzenesulfonamide


Orthogonal Protecting Group Strategy in Multi-Step Peptide or Amine Synthesis

In synthetic sequences requiring orthogonal protecting group strategies, N-ethyl-2,4,6-trimethylbenzenesulfonamide (as the Mts protecting group) provides enhanced resistance to basic hydrolysis compared to Tosyl, enabling selective deprotection of other groups while maintaining sulfonamide protection . The steric shielding from 2,6-dimethyl groups confers stability under conditions that would cleave less hindered sulfonamides, making this compound suitable for complex multi-step syntheses where harsh basic conditions are employed .

Carbonic Anhydrase Inhibitor Development and Isoform Selectivity Studies

The 2,4,6-trimethylbenzenesulfonamide scaffold serves as a validated structural platform for developing isoform-selective carbonic anhydrase inhibitors . High-resolution crystallographic data (PDB: 6T4N, 1.40 Å resolution) demonstrate that the 2,4,6-trimethyl substitution pattern dictates selectivity through steric exclusion from isoforms with smaller active site pockets, enabling targeting of anticancer CA IX and antiobesity CA VB while avoiding isoforms associated with side effects . Researchers can leverage this scaffold for structure-activity relationship studies and rational inhibitor design .

Polyamine-Derived Antineoplastic Agent Synthesis

Derivatives of N-ethyl-2,4,6-trimethylbenzenesulfonamide, such as N-(3-bromopropyl)-N-ethyl-2,4,6-trimethylbenzenesulfonamide, function as effective alkylating intermediates in the synthesis of conformationally restricted polyamines with antineoplastic activity . The documented synthetic route demonstrates compatibility with NaH-mediated alkylation conditions and subsequent acidic deprotection (HOAc/HBr/phenol), validating the mesitylenesulfonyl protecting group strategy in pharmaceutical intermediate preparation .

Crystallographic and Conformational Analysis Studies

2,4,6-Trimethylbenzenesulfonamide derivatives exhibit characteristic gauche conformations around the S-N bond and predictable hydrogen bonding networks, as established by single-crystal X-ray diffraction studies . These structural features make such compounds valuable for studying steric effects on molecular conformation, intermolecular interactions, and crystal packing . The availability of structurally characterized analogs provides a foundation for computational modeling and structure-based design efforts requiring reliable conformational parameters .

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